molecular formula C17H15Br2N3O B12199588 N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

Cat. No.: B12199588
M. Wt: 437.1 g/mol
InChI Key: CTSSXHWNBJUVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of bromine atoms at positions 6 and 8, a 4-methylphenyl group at position 2, and a propanamide group at position 3 of the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction proceeds under mild conditions and yields the desired imidazo[1,2-a]pyridine derivatives with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, solvent-free and catalyst-free synthesis methods have been explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms and the 4-methylphenyl group contribute to its high reactivity and potential therapeutic applications.

Properties

Molecular Formula

C17H15Br2N3O

Molecular Weight

437.1 g/mol

IUPAC Name

N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

InChI

InChI=1S/C17H15Br2N3O/c1-3-14(23)20-17-15(11-6-4-10(2)5-7-11)21-16-13(19)8-12(18)9-22(16)17/h4-9H,3H2,1-2H3,(H,20,23)

InChI Key

CTSSXHWNBJUVLA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.